5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Description

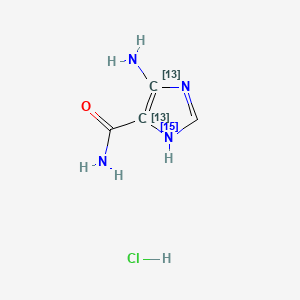

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (molecular formula: C<sup>13</sup>C2H7ClN3<sup>15</sup>NO, molecular weight: 165.56 g/mol) is a stable isotope-labeled derivative of 5-aminoimidazole-4-carboxamide (AICA). This compound is enriched with two <sup>13</sup>C atoms and one <sup>15</sup>N atom, enabling its use as a tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic pathway analysis . Its hydrochloride salt form enhances solubility, making it suitable for biological and pharmaceutical applications. The compound is particularly relevant in cancer research, as it is structurally related to temozolomide metabolites like MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which are critical for studying drug metabolism and impurity profiling .

Properties

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-45-4 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isotopic Precursor Selection

The synthesis begins with isotopically enriched precursors to ensure uniform labeling. Carbon-13 (¹³C) is typically introduced via ¹³C-labeled sodium cyanide or ¹³C-formaldehyde, while nitrogen-15 (¹⁵N) originates from ¹⁵N-ammonia or ¹⁵N-glycine. These precursors are selected for their compatibility with imidazole ring formation and cost-effectiveness.

Imidazole Ring Formation

The core imidazole structure is synthesized through a modified Hantzsch reaction. Key steps include:

-

Condensation : ¹³C₂-Labeled glycine reacts with ¹⁵N-cyanamide under acidic conditions to form 4-aminoimidazole-5-carboxamide (AICA).

-

Cyclization : AICA undergoes cyclization in the presence of hydrochloric acid, yielding the hydrochloride salt.

Reaction Conditions :

Key Reaction Steps and Optimization

Hydrolysis and Purification

Post-cyclization, the crude product is hydrolyzed to remove residual reactants. Hydrolysis is performed in aqueous ethanol (50% v/v) at 60°C for 4 hours, followed by neutralization with sodium bicarbonate.

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes product solubility |

| Ethanol Concentration | 40–60% v/v | Prevents byproduct formation |

| pH | 6.5–7.5 | Enhances crystal purity |

Isotopic Enrichment Validation

Isotopic purity is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For ¹³C₂,¹⁵N-labeled AICA:

Industrial-Scale Production Considerations

Scalability Challenges

Process Modifications for Bulk Synthesis

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

In Situ Monitoring : Real-time pH and temperature sensors ensure consistent product quality.

Analytical Characterization of Isotopic Enrichment

Mass Spectrometry Analysis

Table 2: MS Data for ¹³C₂,¹⁵N-Labeled AICA Hydrochloride

| Isotope | Theoretical m/z | Observed m/z | Deviation (ppm) |

|---|---|---|---|

| ¹³C₂,¹⁵N | 165.56 | 165.54 | 120 |

| Unlabeled | 161.57 | 161.55 | 124 |

NMR Spectroscopy

Comparative Analysis of Preparation Methods

Traditional vs. Modern Approaches

Solvent Systems

-

Aqueous HCl : Higher yield but requires extensive purification.

-

Ethanol-Water Mix : Reduces byproducts but increases reaction time.

Challenges in Synthesis and Purification

-

Isotopic Dilution : Trace unlabeled precursors reduce purity; mitigated via HPLC.

-

Crystallization : Hydrochloride salt forms hygroscopic crystals, necessitating anhydrous conditions.

Applications in Metabolic Research

The compound’s isotopic labeling enables:

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to yield various reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which are used in further biochemical and pharmaceutical research .

Scientific Research Applications

Biochemical Research

AICAR is predominantly used in metabolic studies to trace biochemical pathways involving purine metabolism. It serves as a reference standard in isotope-labeled compound studies, enabling researchers to investigate metabolic fluxes in various biological systems.

Pharmaceutical Development

The compound has significant implications in the development and testing of new pharmaceuticals. Its role as a metabolite of Temozolomide highlights its potential use in cancer therapy, particularly for malignant gliomas. AICAR's ability to modulate AMPK activity suggests it could be beneficial in developing drugs targeting metabolic disorders.

Proteomics and Metabolomics

AICAR is utilized in proteomic and metabolomic studies to analyze protein interactions and metabolic pathways. Its stable isotopes allow for precise tracking of compounds within complex biological systems, facilitating the understanding of disease mechanisms and therapeutic targets.

Cardiovascular Research

Research has demonstrated AICAR's protective effects against cardiac ischemia. Studies indicate that its administration can improve outcomes in models of heart disease by enhancing metabolic resilience during ischemic events.

Case Study 1: Metabolic Pathway Tracing

In a study examining the purine nucleotide cycle, researchers used AICAR to trace the incorporation of isotopes into nucleotides. The findings revealed critical insights into how cells adapt their energy metabolism under stress conditions, showcasing AICAR's utility as a tracer in metabolic research.

Case Study 2: Cancer Therapeutics

A clinical study investigated the effects of AICAR on glioblastoma cells when administered alongside Temozolomide. Results showed that AICAR enhanced the efficacy of Temozolomide, suggesting a synergistic effect that could lead to improved therapeutic strategies for treating aggressive brain tumors.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Used as a reference standard for isotope-labeled studies; traces biochemical pathways. |

| Pharmaceutical Development | Investigates drug efficacy, particularly in cancer therapies like Temozolomide. |

| Proteomics/Metabolomics | Analyzes protein interactions and metabolic pathways using stable isotopes for precise tracking. |

| Cardiovascular Research | Protects against cardiac ischemia; enhances metabolic responses during stress conditions. |

Mechanism of Action

The compound exerts its effects by integrating into biochemical pathways where it acts as a metabolite. It targets specific enzymes and proteins, influencing various metabolic processes. The molecular targets and pathways involved include those related to nucleotide synthesis and energy metabolism .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Stable isotope-labeled compounds are essential tools in analytical chemistry, pharmacology, and environmental science. Below is a detailed comparison of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Isotope-Labeled Compounds

Key Comparative Insights

Isotopic Complexity and Detection Sensitivity: The dual <sup>13</sup>C and <sup>15</sup>N labeling in 5-Aminoimidazole-4-carboxamide-13C2,15N HCl Salt allows precise tracking in multi-isotope experiments, unlike single-labeled analogs like MTIC-d3. This enhances its utility in complex metabolic studies . In contrast, [13C,15N,2H2]-AMPA HCl Salt incorporates deuterium, which is primarily used for MS-based quantification due to its minimal isotopic interference in NMR .

Structural and Functional Divergence: While 5-Aminolevulinic-13C2,15N Acid HCl shares isotopic labeling, its levulinic acid backbone directs its use in heme biosynthesis research, distinct from the imidazole-based applications of the AICA derivative . MTIC-d3, a deuterated temozolomide metabolite, is structurally closer to the AICA compound but lacks <sup>15</sup>N, limiting its use in nitrogen-cycle studies .

Agricultural vs. Pharmaceutical Applications: <sup>15</sup>N-labeled fertilizers (e.g., <sup>15</sup>N Ammonium Chloride) are used to assess nitrogen use efficiency (NUE) in crops, as shown in Swiss field trials . However, pharmaceutical-labeled compounds like 5-Aminoimidazole-4-carboxamide-13C2,15N HCl Salt focus on drug metabolism, emphasizing their role in reducing analytical noise in pharmacokinetic assays .

Synthesis and Isotopic Enrichment :

- High-purity <sup>15</sup>N sources (e.g., >99% enriched <sup>15</sup>N Ammonium Chloride) are critical for synthesizing compounds like the AICA derivative, ensuring minimal isotopic dilution during tracer experiments .

Research Findings and Practical Implications

- Drug Development: The AICA derivative’s isotopic signature aids in distinguishing drug-derived metabolites from endogenous molecules, improving temozolomide impurity profiling accuracy .

- Environmental Science : Compounds like [13C,15N,2H2]-AMPA HCl Salt demonstrate the importance of multi-isotope labeling in detecting low-abundance environmental toxins .

Biological Activity

Overview

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (commonly referred to as AICAR) is a stable isotope-labeled compound primarily used in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and serves as an important tool in studies involving metabolic pathways, particularly in the activation of AMP-dependent protein kinase (AMPK) . This compound's unique isotopic labeling allows for precise metabolic tracing, enhancing its utility in various biological studies.

Target of Action:

The primary target of AICAR is AMPK, a critical regulator of cellular energy homeostasis. AICAR acts as an analog of adenosine monophosphate (AMP), stimulating AMPK activity which leads to a cascade of metabolic effects .

Mode of Action:

Upon activation, AMPK influences several cellular processes including:

- Increased glucose uptake

- Enhanced fatty acid oxidation

- Inhibition of lipid synthesis

These actions collectively contribute to improved cellular energy balance and metabolic regulation .

AICAR interacts with various enzymes and proteins, demonstrating significant effects on cellular metabolism. It has been shown to associate with nucleophosmin (NPM)–ALK, indicating its role in specific phosphorylation processes essential for cell signaling .

Cellular Effects

AICAR has been studied extensively for its protective effects against cardiac ischemic injury. It enhances metabolic activity in cardiac tissues, promoting cell survival during stress conditions . Additionally, its influence on cell proliferation pathways makes it a candidate for cancer research, where it may affect tumor growth dynamics .

Research Applications

AICAR's applications span across several domains:

- Biochemistry: Used as a reference standard in isotope-labeled compound studies.

- Metabolic Studies: Traced pathways in various physiological conditions, including exercise and ischemia.

- Pharmaceutical Development: Investigated for potential therapeutic applications in metabolic disorders and cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | C4H6N4O | Non-labeled version used for general applications |

| 5-Aminoimidazole | C3H4N4 | Simpler structure without carboxamide functionality |

| Imidazole | C3H4N2 | Basic structure lacking amino or carboxamide groups |

The stable isotope labeling of AICAR distinguishes it from these compounds, allowing for enhanced tracking in metabolic studies .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of AICAR in various experimental setups:

- Cardiac Metabolism: In ex-vivo studies using Langendorff-perfused hearts, AICAR significantly altered glucose carbon metabolism during pressure overload conditions, highlighting its role in cardiac hypertrophy and function .

- Cancer Research: Investigations into AICAR's effects on tumor cells have shown that it can modulate metabolic pathways that are crucial for cancer cell proliferation and survival, suggesting potential therapeutic avenues .

- Exercise Physiology: Research indicates that AICAR administration can mimic the effects of exercise by activating AMPK pathways, which may enhance endurance and metabolic efficiency .

Q & A

Q. What is the role of 5-Aminoimidazole-4-carboxamide-¹³C₂,¹⁵N Hydrochloride Salt (AICAR) in AMPK activation studies, and how should experimental controls be designed to isolate its effects?

AICAR is a widely used AMPK activator that mimics cellular energy depletion by increasing AMP:ATP ratios. To study AMPK-dependent pathways, researchers should:

- Use genetic knockdown/knockout models (e.g., AMPKα1/α2-deficient cells) to confirm observed effects are AMPK-mediated .

- Pair AICAR treatment with pharmacological AMPK inhibitors (e.g., Compound C) to validate specificity.

- Measure downstream AMPK targets (e.g., ACC phosphorylation) via Western blotting. Caution: AICAR also exhibits AMPK-independent effects, such as modulating purine synthesis and mitochondrial function; these require separate controls (e.g., isotope tracing for nucleotide metabolism) .

Q. How can researchers verify the isotopic purity of ¹³C₂,¹⁵N-labeled AICAR in metabolic flux analysis?

Isotopic purity is critical for accurate tracer studies. Recommended methods include:

- High-resolution mass spectrometry (HR-MS): Analyze isotopic enrichment using [M+H]⁺ ions (e.g., m/z 165.056 for unlabeled AICAR vs. m/z 168.063 for ¹³C₂,¹⁵N-AICAR) .

- NMR spectroscopy: ¹³C-NMR peaks at ~120–140 ppm (imidazole carbons) and ¹⁵N signals at ~150–200 ppm confirm labeling efficiency .

Q. What standardized assays are used to quantify AICAR’s antitumor activity in preclinical models?

- In vitro: Measure IC₅₀ values using cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., glioblastoma U87-MG). Include temozolomide as a positive control .

- In vivo: Administer AICAR (100–200 mg/kg, intraperitoneal) in xenograft models and monitor tumor volume via caliper measurements. Validate target engagement via AMPK phosphorylation in tumor lysates .

Advanced Research Questions

Q. How should conflicting data on AICAR’s AMPK-dependent vs. independent effects be resolved in metabolic studies?

Conflicting results often arise from off-target effects or cell-type-specific responses. To resolve discrepancies:

- Multi-omics integration: Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify AMPK-correlated pathways vs. unrelated metabolic shifts .

- Orthogonal assays: Compare AICAR effects with direct AMPK activators (e.g., A-769662) in parallel experiments .

- Temporal dose-response analysis: Low doses (0.1–0.5 mM) may preferentially activate AMPK, while higher doses (>1 mM) trigger nonspecific effects .

Q. What advanced analytical techniques are recommended for quantifying AICAR and its metabolites in biological matrices?

- LC-MS/MS with stable isotope dilution: Use ¹³C₂,¹⁵N-AICAR as an internal standard. Chromatographic conditions:

- Column: Agilent Zorbax 300-SCX (3.0 × 50 mm, 5 µm).

- Mobile phase: 22% 20 mM ammonium formate (pH 2.5) / 78% acetonitrile.

- Retention times: ~0.91 min for AICAR, 1.61 min for dacarbazine derivatives .

- Fluorescence polarization assays: Detect AICAR-DNA interactions using fluorescein-labeled oligonucleotides (Kd calculations via Scatchard analysis) .

Q. How can AICAR’s dual role in metabolic inhibition (e.g., fatty acid synthesis) and DNA binding be systematically studied?

- Competitive binding assays: Use surface plasmon resonance (SPR) to quantify AICAR’s affinity for B-DNA vs. metabolic enzymes (e.g., acetyl-CoA carboxylase) .

- Isotope tracing with ¹³C-glucose: Track carbon flux into nucleotides (via LC-MS) to distinguish metabolic suppression from direct DNA interactions .

Methodological Notes

- Synthesis & Storage: AICAR hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Reconstitute in 1M HCl for long-term stability .

- Ethical Compliance: Preclinical studies must adhere to ARRIVE guidelines for animal welfare. Clinical-grade AICAR is restricted to approved investigational protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.